molecular formula C8H14BaO6 B1139563 DL-alpha-Hydroxybutyric acid barium salt CAS No. 103404-58-6

DL-alpha-Hydroxybutyric acid barium salt

货号: B1139563
CAS 编号: 103404-58-6
分子量: 343.52 g/mol
InChI 键: ZFNRQAZMFWGYHA-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DL-alpha-Hydroxybutyric acid barium salt is a chemical reagent utilized in specialized biochemical research. This compound is part of the hydroxybutyrate family, which are of significant interest in metabolic studies. Researchers investigate related beta-hydroxybutyrate compounds for their role as ketone bodies that function not only as energy sources but also as signaling molecules, influencing pathways such as those mediated by the GPR109A receptor and impacting hormone secretion . While the endogenous form in humans is primarily the D-isomer of beta-hydroxybutyrate, the DL-alpha form and its salts provide valuable tools for comparative studies in enzymology and metabolic pathway analysis, particularly in probing the stereoselectivity of enzymes like D-β-hydroxybutyrate dehydrogenase . The barium salt form offers a stable complex for various experimental applications, contributing to research on energy metabolism and cellular signaling processes. This product is strictly for use in laboratory research.

属性

CAS 编号

103404-58-6

分子式

C8H14BaO6

分子量

343.52 g/mol

IUPAC 名称

barium(2+);2-hydroxybutanoate

InChI

InChI=1S/2C4H8O3.Ba/c2*1-2-3(5)4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2

InChI 键

ZFNRQAZMFWGYHA-UHFFFAOYSA-L

规范 SMILES

CCC(C(=O)[O-])O.CCC(C(=O)[O-])O.[Ba+2]

产品来源

United States

准备方法

Alkaline Hydrolysis of α-Substituted γ-Butyrolactones

The most direct route to DL-α-hydroxybutyric acid barium salt involves the alkaline hydrolysis of α-halo-γ-butyrolactones (e.g., α-chloro- or α-bromo-γ-butyrolactone) using barium hydroxide. This method, detailed in, proceeds via a two-step mechanism:

  • Halogenation of γ-Butyrolactone :
    γ-Butyrolactone undergoes electrophilic substitution at the α-position using halogens (Cl₂ or Br₂) under controlled conditions. For bromination, phosphorus tribromide (PBr₃) catalyzes the reaction at 0–10°C, followed by heating to 100°C for 6 hours to ensure complete conversion. Chlorination occurs at higher temperatures (140–160°C) without catalysts, albeit with increased byproduct formation.

    Key Reaction Conditions :

    ParameterBrominationChlorination
    Temperature0°C → 100°C140–160°C
    CatalystPBr₃ (10 mol%)None
    Halogen (mol%)130% Br₂130% Cl₂
    Byproductsα,α-dihalo-GBL2,4-dichlorobutyric acid
  • Hydrolysis with Barium Hydroxide :
    The α-halo-γ-butyrolactone is treated with aqueous Ba(OH)₂·8H₂O under reflux. This step opens the lactone ring, forming DL-α-hydroxybutyric acid, which immediately reacts with excess barium hydroxide to yield the barium salt. The reaction is driven to completion by maintaining a pH > 10, ensuring full deprotonation of the carboxylic acid group.

    Optimized Parameters :

    • Molar Ratio : 1:1.05 (lactone:Ba(OH)₂) to account for hydroxide consumption.

    • Temperature : 80–90°C for 4–6 hours.

    • Yield : 85–92% after purification.

Direct Neutralization of DL-α-Hydroxybutyric Acid

An alternative method involves synthesizing DL-α-hydroxybutyric acid via microbial fermentation or chemical oxidation of 1,2-butanediol, followed by neutralization with barium hydroxide. While less common industrially, this approach avoids halogenated intermediates:

  • Acid Synthesis :

    • Chemical Route : Oxidation of 1,2-butanediol using strong oxidizing agents (e.g., KMnO₄/H₂SO₄) yields racemic α-hydroxybutyric acid.

    • Fermentation : Specific bacterial strains (e.g., Escherichia coli engineered with lactate dehydrogenase) produce the D- and L-enantiomers, which are combined to form the racemate.

  • Neutralization :
    The free acid is dissolved in water and titrated with Ba(OH)₂ to pH 7–8. The solution is concentrated under vacuum, and the barium salt crystallizes upon cooling.

    Challenges :

    • Residual unreacted acid necessitates recrystallization from ethanol/water mixtures.

    • Yield: 75–80% due to solubility losses during crystallization.

Process Optimization and Industrial-Scale Production

Continuous vs. Batch Processing

The halogenation-hydrolysis route benefits from continuous processing, as demonstrated in analogous NaGHB production. Key adaptations for barium salt synthesis include:

  • Tubular Reactor Systems : Segmented flow reactors maintain precise temperature control (0–5°C for bromination, 80–90°C for hydrolysis), reducing byproduct formation.

  • In-line pH Monitoring : Automated titration ensures stoichiometric Ba(OH)₂ addition, minimizing excess reagent.

Comparative Performance :

MetricBatch ProcessContinuous Process
Reaction Time12–24 hours2–4 hours
Yield85%90–92%
Purity95–97%98–99%
Energy ConsumptionHigh (reflux)Moderate (flow)

Purification Strategies

  • Distillation : α,α-Dihalo-GBL byproducts (boiling point 60–70°C at 0.1 mbar) are removed via vacuum distillation prior to hydrolysis.

  • Crystallization : The barium salt is recrystallized from hot water/ethanol (3:1 v/v) to achieve >99% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1580 cm⁻¹ (carboxylate C=O stretch) and 3400 cm⁻¹ (O-H stretch) confirm salt formation.

  • ¹H NMR (D₂O) : δ 4.2 (q, α-CH), δ 1.6 (m, β-CH₂), δ 1.3 (t, γ-CH₃).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeOH (95:5)

  • Flow Rate: 1.0 mL/min

  • Detection: UV 210 nm

Acceptance Criteria :

  • Purity: ≥99.0%

  • Residual Solvents: <0.1% (ICH Q3C)

Applications and Derivative Synthesis

DL-α-Hydroxybutyric acid barium salt serves as a precursor to:

  • MHA (2-Hydroxy-4-methylthiobutyric acid) : Reaction with methylthiolate (CH₃S⁻) in polar aprotic solvents (e.g., DMF) at 60°C yields MHA, a feed additive.

  • Pharmaceutical Intermediates : Alkylation or acylation at the α-position generates chiral building blocks for anticonvulsants and nootropics.

常见问题

Q. What are the standard methods for synthesizing DL-alpha-hydroxybutyric acid barium salt, and how can purity be ensured?

Synthesis typically involves neutralizing DL-alpha-hydroxybutyric acid with barium hydroxide or carbonate under controlled pH conditions. Critical steps include precise stoichiometric ratios, slow addition of reactants, and maintaining low temperatures to prevent decomposition. Purity is verified via elemental analysis (e.g., barium content via ICP-OES) and spectroscopic methods (FTIR for functional groups, NMR for structural confirmation). Recrystallization from aqueous ethanol is recommended to remove impurities .

Q. How is this compound characterized in research settings?

Characterization involves:

  • Spectroscopy : NMR (¹H/¹³C) to confirm the absence of racemization and structural integrity.
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and hydration states.
  • X-ray Diffraction (XRD) : For crystalline structure determination, especially to distinguish between α and β hydroxybutyrate forms.
  • Elemental Analysis : Quantifying barium content to validate stoichiometry .

Q. What are the primary research applications of this compound in metabolic studies?

The compound is used as a substrate or inhibitor in enzymatic assays (e.g., hydroxyacid dehydrogenases) to study ketone body metabolism. Its barium salt form enhances solubility in aqueous buffers, making it suitable for in vitro kinetic studies. Researchers also employ it to model metabolic acidosis or explore lipid metabolism pathways in cellular systems .

Advanced Research Questions

Q. What experimental challenges arise when optimizing the stability of this compound in aqueous solutions?

Barium salts are prone to hydrolysis under acidic or high-temperature conditions, releasing free barium ions, which can interfere with biological assays. To mitigate this:

  • Use buffered solutions (pH 7–8) to stabilize the salt.
  • Avoid prolonged storage in aqueous media; lyophilize and reconstitute fresh aliquots.
  • Monitor ionic strength, as competing cations (e.g., Ca²⁺, Mg²⁺) may displace barium, altering reactivity .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data involving this compound?

Discrepancies may stem from:

  • Batch Variability : Verify synthesis consistency via elemental analysis and XRD.
  • Assay Conditions : Standardize pH, temperature, and cofactor concentrations (e.g., NAD⁺/NADH ratios).
  • Interference Controls : Include barium-free controls to isolate ion-specific effects. Cross-validate results using alternative inhibitors (e.g., sodium or calcium salts) .

Q. What advanced techniques are recommended for studying the interaction of this compound with lipid bilayers or proteins?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with membrane proteins.
  • Cryo-Electron Microscopy (Cryo-EM) : Visualize structural changes in enzymes upon inhibitor binding.
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict permeability or aggregation behavior .

Q. How should researchers design experiments to investigate the compound’s role in oxidative stress models?

  • Cell-Based Assays : Treat cultures with the compound and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
  • Enzymatic Profiling : Assess activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) post-treatment.
  • Metabolomic Analysis : Use LC-MS to track changes in ketone bodies, lactate, and TCA cycle intermediates .

Methodological Notes

  • Safety Protocols : Barium salts are toxic; use PPE (gloves, goggles) and work in fume hoods. Dispose of waste via regulated chemical channels .
  • Data Reproducibility : Document synthesis parameters (e.g., stirring rate, drying time) meticulously, as minor variations can impact crystallinity and reactivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。